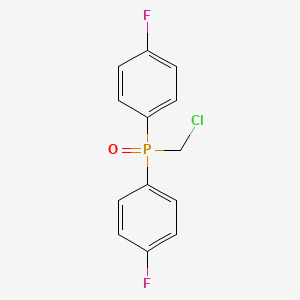
2-tert-Butyl-4,5-dimethylphosphinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-4,5-dimethylphosphinine is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a tert-butyl group and two methyl groups. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,5-dimethylphosphinine typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of tert-butylmagnesium chloride with dimethylchlorophosphine under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-4,5-dimethylphosphinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are commonly used.
Coordination: Transition metals like palladium and platinum are often employed in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Alkyl or aryl phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
2-tert-Butyl-4,5-dimethylphosphinine has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-4,5-dimethylphosphinine involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal center used.
Comparación Con Compuestos Similares
Similar Compounds
2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: Another tertiary phosphine with similar steric and electronic properties.
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl: A related compound used in similar catalytic applications.
Uniqueness
2-tert-Butyl-4,5-dimethylphosphinine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well.
Propiedades
Número CAS |
109827-20-5 |
|---|---|
Fórmula molecular |
C11H17P |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
2-tert-butyl-4,5-dimethylphosphinine |
InChI |
InChI=1S/C11H17P/c1-8-6-10(11(3,4)5)12-7-9(8)2/h6-7H,1-5H3 |
Clave InChI |
UDDOLMSBQKYKKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=PC=C1C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


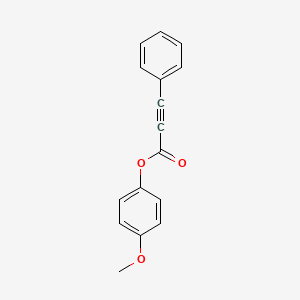
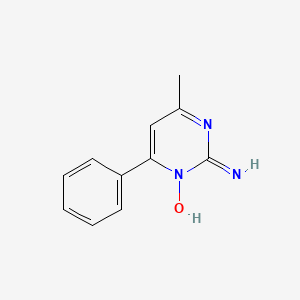

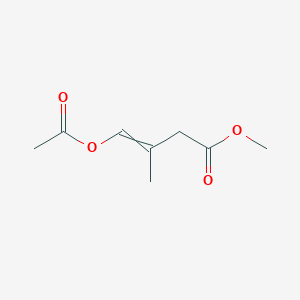
![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
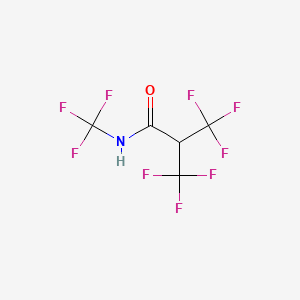


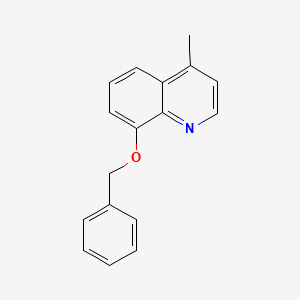
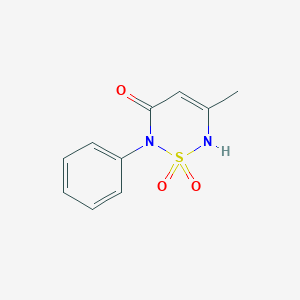
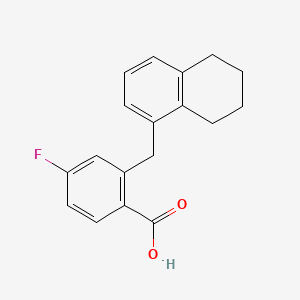
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)

